Structural Differentiation: 4-Fluorophenyl vs. p-Tolyl Substitution at the Oxazole 2-Position
The target compound (4-fluorophenyl) and its direct p-tolyl analog (CAS 1422066-11-2) differ solely at the oxazole 2-position aryl substituent. In the broader benzo[d]isoxazole BET inhibitor series published by Zhang et al. (2018), 4-fluorophenyl-bearing compounds (e.g., compound 7m/Y06137) achieved BRD4(1) Kd values of 81 nM [1]. The p-tolyl analog is not reported in this publication series, and its BET binding activity remains unknown in the open literature. The fluorine atom provides enhanced metabolic stability relative to the methyl group by blocking para-hydroxylation—a well-established principle in medicinal chemistry [2]. This structural difference cannot be bridged by computational extrapolation alone; only the 4-fluorophenyl variant guarantees consistency with the published SAR landscape.
| Evidence Dimension | Oxazole 2-position aryl substituent: electronic properties and metabolic stability |
|---|---|
| Target Compound Data | 4-fluorophenyl (Hammett σp = +0.06; blocks para-oxidative metabolism) |
| Comparator Or Baseline | p-Tolyl analog (CAS 1422066-11-2; Hammett σp for CH3 = −0.17; susceptible to benzylic oxidation) |
| Quantified Difference | Difference in Hammett σp = 0.23 units; metabolic soft spot: para C–H vs. C–F bond strength (~112 vs. 126 kcal/mol for C–F) |
| Conditions | Structural comparison based on chemical principles; no head-to-head biological assay available for these two specific compounds |
Why This Matters
If the intended application involves BET bromodomain inhibition, selecting the 4-fluorophenyl variant ensures alignment with the published SAR while the p-tolyl analog remains uncharacterized for this target class.
- [1] Zhang M, Zhang Y, Song M, et al. Structure-Based Discovery and Optimization of Benzo[d]isoxazole Derivatives as Potent and Selective BET Inhibitors for Potential Treatment of Castration-Resistant Prostate Cancer (CRPC). Journal of Medicinal Chemistry. 2018;61(7):3037–3058. doi:10.1021/acs.jmedchem.8b00103 View Source
- [2] Gillis EP, Eastman KJ, Hill MD, Donnelly DJ, Meanwell NA. Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. 2015;58(21):8315–8359. doi:10.1021/acs.jmedchem.5b00258 View Source
